
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 7-Fluoro-1,2,3,4-tetrahidroisoquinolina-8-carboxilato de metilo es un compuesto químico con la fórmula molecular C11H12FNO2 y un peso molecular de 209,22 g/mol . Este compuesto pertenece a la clase de las tetrahidroisoquinolinas, que son conocidas por sus diversas actividades biológicas y posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 7-Fluoro-1,2,3,4-tetrahidroisoquinolina-8-carboxilato de metilo se puede lograr a través de varias rutas sintéticas. Un método común involucra la reacción de Pictet-Spengler, donde los derivados de feniletilamina reaccionan con aldehídos en presencia de un catalizador ácido para formar derivados de tetrahidroisoquinolina . Las condiciones de reacción típicamente incluyen calentar la mezcla de reacción a temperaturas elevadas (por ejemplo, 100 °C) en presencia de ácido clorhídrico .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar la optimización de las condiciones de reacción para lograr mayores rendimientos y pureza. Esto puede incluir el uso de diferentes catalizadores, solventes y tiempos de reacción para mejorar la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 7-Fluoro-1,2,3,4-tetrahidroisoquinolina-8-carboxilato de metilo puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro.
Sustitución: El átomo de flúor en el compuesto se puede sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno (H2O2) o el hidroperóxido de terc-butilo (TBHP) para la oxidación, y agentes reductores como el borohidruro de sodio (NaBH4) para la reducción . Las reacciones de sustitución pueden involucrar nucleófilos como aminas o tioles .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir derivados dihidro .
Aplicaciones Científicas De Investigación
El 7-Fluoro-1,2,3,4-tetrahidroisoquinolina-8-carboxilato de metilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 7-Fluoro-1,2,3,4-tetrahidroisoquinolina-8-carboxilato de metilo involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad . Los objetivos moleculares y las vías exactas involucradas pueden variar según el contexto biológico y la aplicación específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al 7-Fluoro-1,2,3,4-tetrahidroisoquinolina-8-carboxilato de metilo incluyen otros derivados de tetrahidroisoquinolina como:
- 7-Fluoro-1,2,3,4-tetrahidroisoquinolina-5-carboxilato de metilo
- 8-fluoro-7-metil-1,2,3,4-tetrahidroisoquinolina
Unicidad
El 7-Fluoro-1,2,3,4-tetrahidroisoquinolina-8-carboxilato de metilo es único debido a su patrón específico de sustitución y la presencia de un átomo de flúor en la posición 7. Esta sustitución de flúor puede influir significativamente en la reactividad química y la actividad biológica del compuesto, haciéndolo distinto de otros compuestos similares .
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)10-8-6-13-5-4-7(8)2-3-9(10)12/h2-3,13H,4-6H2,1H3 |
Clave InChI |
AXXVEPGWWKFZDO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC2=C1CNCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


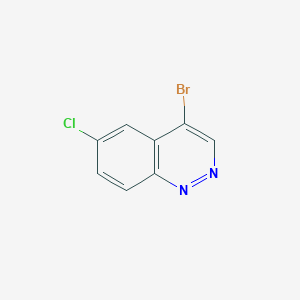
![[1-(Cyclopentyloxy)cyclohexyl]methanamine](/img/structure/B12315300.png)
![2-[1-(Methylamino)ethyl]phenol](/img/structure/B12315311.png)

![2-[2-(Difluoromethoxy)phenyl]-2-(methylamino)acetic acid](/img/structure/B12315326.png)

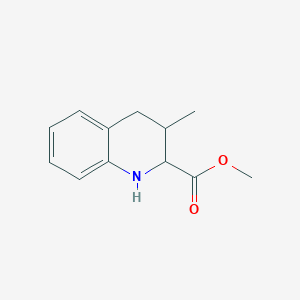
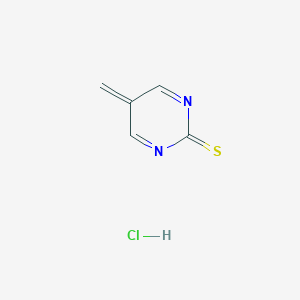

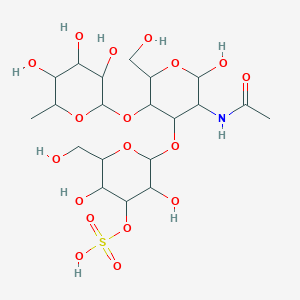
![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
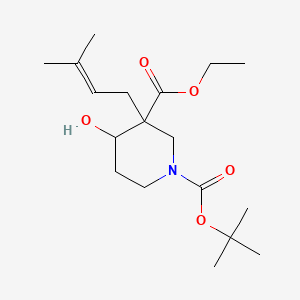
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
